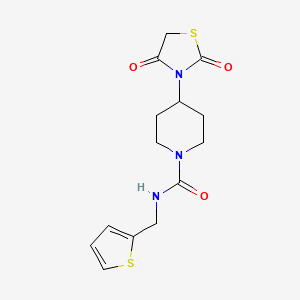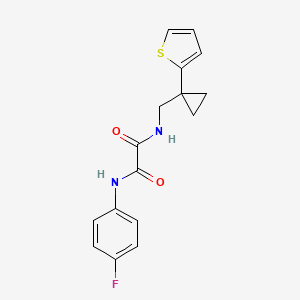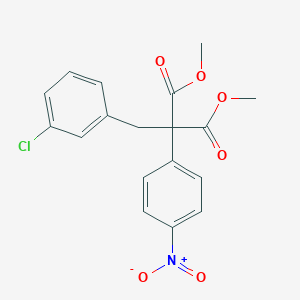
(Cyanomethyl)(dimethylsulfamoyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyanomethyl)(dimethylsulfamoyl)amine is a chemical compound with the CAS Number: 161482-92-4 . It has a molecular weight of 163.2 and is typically in liquid form .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives, such as this compound, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 163.2 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Carboxylic Esters and Amides (Cyanomethyl)(dimethylsulfamoyl)amine has been utilized in the synthesis of various carboxylic esters or amides. This process occurs under mild conditions and involves a reaction between carboxylic acids and equimolar amounts of alcohols or amines. The efficiency of this reaction is influenced by the choice of sulfamoyl chloride and amine, highlighting the importance of this compound in facilitating these chemical transformations (Wakasugi et al., 2001); (Wakasugi et al., 2003).
Preparation of 1,2,5-Thiadiazolidine Derivatives Research indicates that the reaction of N,N-dimethylsulfamoyl aziridines with primary amines using this compound can lead to the formation of substituted 1,2,5-thiadiazolidines. This method is notable for its regioselective nature, allowing for controlled synthesis of these compounds (Hannam et al., 2006).
Protecting Group for Phenols, Amines, and Carbamates The cyanomethyl unit, a component of this compound, has been used as a protecting group for phenols, primary and secondary amines, and carbamates. This approach offers optimized conditions for the formation and hydrolysis of cyanomethyl groups in the presence of other hydrogenolysis-sensitive groups, thus demonstrating its versatility in synthetic chemistry applications (Benarab et al., 1993).
Catalytic Asymmetric Arylation of Imines In the field of drug discovery, the use of this compound in the catalytic asymmetric arylation of imines with organoboron reagents has been noted. This method produces chiral amines with excellent yields and enantioselectivities, showcasing the compound's significant role in the synthesis of chiral drug molecules (Marques & Burke, 2011).
Biomass-based Alcohol Amination this compound plays a role in the amination of biomass-based alcohols, which are key intermediates in the chemical industry. This process is important for the manufacture of a wide range of products, including agrochemicals, pharmaceuticals, and polymers (Pera‐Titus & Shi, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
cyano-(dimethylsulfamoylamino)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAAXBPJPUIGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431545.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)

![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)
![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2431553.png)
